5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Description
5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative featuring bromine, trifluoromethoxy, and trifluoromethyl substituents. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. The substitution pattern of this compound—specifically the bromine at position 5, trifluoromethoxy at position 6, and trifluoromethyl at position 2—imparts distinct electronic and steric properties.
Synthesis of such compounds typically involves condensation reactions of substituted benzene-1,2-diamines with aldehydes or ketones under controlled conditions. For example, similar benzimidazoles are synthesized via heating with sodium metabisulfite in dry DMF under nitrogen, as seen in related methodologies .
Properties
Molecular Formula |
C9H3BrF6N2O |
|---|---|
Molecular Weight |
349.03 g/mol |
IUPAC Name |
6-bromo-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3BrF6N2O/c10-3-1-4-5(2-6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
InChI Key |
ILHYDFJVGHWRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)OC(F)(F)F)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable benzimidazole precursor, followed by the introduction of trifluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, strong bases like potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Benzimidazole derivatives, including 5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for related benzimidazole derivatives have been reported as low as 1.27 µM against specific bacterial strains .
- Compounds structurally related to this benzimidazole have demonstrated potent antifungal activity, with MIC values suggesting effectiveness comparable to established antifungal agents .
Anticancer Activity
Benzimidazole derivatives are also being investigated for their anticancer potential. Research has highlighted the ability of these compounds to inhibit cell proliferation in cancer cell lines:
- In vitro studies have shown that certain benzimidazole derivatives can induce apoptosis in colorectal carcinoma cells, with IC₅₀ values indicating potency higher than traditional chemotherapeutics like 5-fluorouracil .
- The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several case studies illustrate the applications of this compound and its derivatives:
- Antimicrobial Evaluation : A study conducted on a series of benzimidazole derivatives demonstrated significant antimicrobial activity against both bacterial and fungal strains, establishing a basis for further development .
- Anticancer Screening : Another study evaluated the anticancer effects of related benzimidazole derivatives against human colorectal carcinoma cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
- Pharmacological Reviews : Comprehensive reviews have summarized the pharmacological activities of various benzimidazole derivatives, highlighting their potential as therapeutic agents in treating infections and cancers .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole and analogous derivatives:
Key Findings
Substituent Position and Electronic Effects: The trifluoromethoxy group at position 6 in the target compound introduces stronger electron-withdrawing effects compared to methoxy or chloro groups in analogs like 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole . This enhances electrophilicity and resistance to oxidative metabolism.
Fluorine Impact :
- Trifluoromethyl and trifluoromethoxy groups significantly boost lipophilicity (logP) and metabolic stability. For instance, the trifluoromethoxy group in the target compound offers greater steric bulk and electronegativity than a simple methoxy group, reducing susceptibility to enzymatic degradation .
Biological Activity :
- Thiophene-containing derivatives (e.g., 5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole) exhibit distinct biological profiles due to their ability to engage in sulfur-π interactions with proteins, a feature absent in the target compound .
- Sulfonyl-substituted benzimidazoles (e.g., 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole) demonstrate enhanced solubility but reduced membrane permeability compared to trifluoromethyl analogs .
Synthetic Accessibility :
- Brominated derivatives are often intermediates for further functionalization via Suzuki-Miyaura cross-coupling, whereas chloro or fluoro analogs may require harsher conditions for modification .
Biological Activity
5-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS Number: 185412-47-9) is a compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in therapeutic applications.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of substituted 1,2-phenylenediamines with trifluoroacetic acid. This reaction yields various derivatives that can be further evaluated for biological activity. The introduction of trifluoromethyl and trifluoromethoxy groups enhances the lipophilicity and metabolic stability of the compounds, which are critical for their pharmacological properties.
Antiparasitic Activity
Research indicates that derivatives of 2-(trifluoromethyl)-1H-benzimidazole exhibit significant antiparasitic activity. A study demonstrated that certain synthesized compounds showed nanomolar activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis . In particular, compounds with similar structures to this compound were evaluated against Trichinella spiralis in both in vitro and in vivo settings. The most promising candidates displayed effective antiparasitic profiles, especially at dosages around 75 mg/kg .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro studies have shown that benzimidazole derivatives possess activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve inhibition of critical bacterial enzymes, leading to cell death .
Cytotoxicity Studies
Cytotoxicity assessments conducted on human cell lines (e.g., HepG2) revealed that certain derivatives exhibit low toxicity while maintaining potent biological activity against target pathogens . This balance between efficacy and safety is crucial for the development of therapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of substituents on the benzimidazole core. Variations in halogenation patterns and the presence of trifluoromethyl groups significantly influence biological activity. For instance, compounds with multiple trifluoroalkyl substituents often demonstrate enhanced potency against specific targets due to increased lipophilicity and improved binding interactions with biological macromolecules .
Study 1: Evaluation Against Protozoan Parasites
A series of experiments conducted on a range of benzimidazole derivatives showed promising results against protozoan parasites. Compounds were tested for their IC50 values, demonstrating significant efficacy at low concentrations. For example, certain derivatives achieved IC50 values in the nanomolar range against Giardia intestinalis and Entamoeba histolytica, indicating their potential as therapeutic agents .
Study 2: In Vivo Efficacy Against Nematodes
In vivo studies using murine models assessed the efficacy of selected benzimidazole derivatives against adult Trichinella spiralis. Results indicated that compounds such as 1b and 1e were effective at reducing parasite loads significantly when administered at specified dosages . These findings underscore the potential application of these compounds in treating parasitic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
